2-Cyano-thiazole-5-carboxylic acid ethyl ester
Description
2-Cyano-thiazole-5-carboxylic acid ethyl ester (CAS# 1260386-38-6) is a thiazole derivative characterized by a cyano (-CN) group at the 2-position and an ethyl ester (-COOEt) at the 5-position of the heterocyclic ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-cyano-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETYGRNRRZCSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-thiazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Cyano-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazole-5-carboxylate esters exhibit diverse properties depending on substituents. Below is a detailed comparison of 2-cyano-thiazole-5-carboxylic acid ethyl ester with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
*Inferred based on structural analogs.
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: The cyano group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity at the thiazole core. This contrasts with electron-donating groups (e.g., -NH₂ in ) or bulky aryl substituents (e.g., 3-cyano-4-hydroxyphenyl in ), which may alter binding affinities in biological systems.
Applications :
Biological Activity
Overview
2-Cyano-thiazole-5-carboxylic acid ethyl ester (CAS Number: 1260386-38-6) is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the thiazole family, which is known for its potential applications in medicinal chemistry, agriculture, and material science. Its unique structure, featuring both a cyano group and an ester group, contributes to its reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or interact with DNA, leading to antimicrobial and anticancer effects. The precise pathways and targets can vary based on the compound's application and structural characteristics.
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Anticancer Activity
In cancer research, this compound has been investigated for its potential as an anticancer agent. Studies have revealed that it can induce apoptosis in various cancer cell lines, including leukemia and lung adenocarcinoma cells. For instance, one study reported that derivatives of this compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| K563 leukemia cells | <1 |
| A549 lung adenocarcinoma | 20.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. For instance, modifications such as halogen substitutions on the phenyl ring have been correlated with increased potency against cancer cells .
Case Studies
- Anticancer Efficacy : A series of novel derivatives based on this compound were synthesized and tested against various cancer cell lines. One derivative demonstrated significant antiproliferative activity with an IC50 value of 21.6 µM against MCF-7 breast cancer cells .
- Antimicrobial Testing : In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to inhibit the growth of E. coli effectively at low concentrations, showcasing its potential as a lead compound in antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
